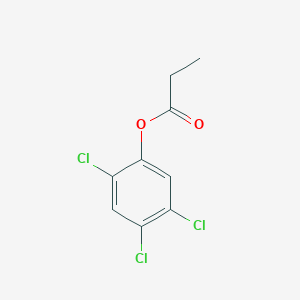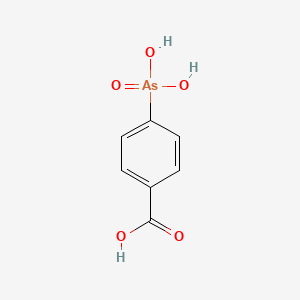
4-Arsonobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Arsonobenzoic acid is an organic compound characterized by the presence of an arsonic acid group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-arsonobenzoic acid typically involves the introduction of an arsonic acid group to a benzene ring. One common method is the reaction of 4-bromobenzoic acid with sodium arsenite under specific conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Arsonobenzoic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsonous acid compounds.
Aplicaciones Científicas De Investigación
4-Arsonobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-arsonobenzoic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparación Con Compuestos Similares
4-Aminobenzoic acid: Known for its role in the synthesis of folic acid and its use in sunscreens.
4-Nitrobenzoic acid: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
4-Hydroxybenzoic acid: Commonly used as a preservative and in the production of parabens.
Uniqueness: 4-Arsonobenzoic acid is unique due to the presence of the arsonic acid group, which imparts distinct chemical properties and potential applications not found in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
618-20-2 |
|---|---|
Fórmula molecular |
C7H7AsO5 |
Peso molecular |
246.05 g/mol |
Nombre IUPAC |
4-arsonobenzoic acid |
InChI |
InChI=1S/C7H7AsO5/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4H,(H,9,10)(H2,11,12,13) |
Clave InChI |
ZYNMYJFCAHXBDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




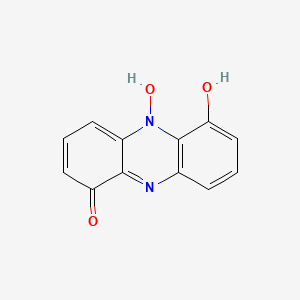
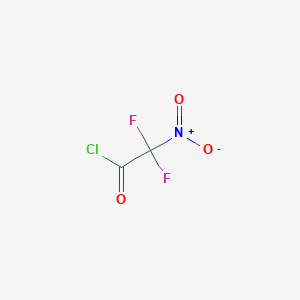
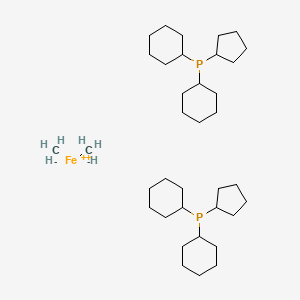
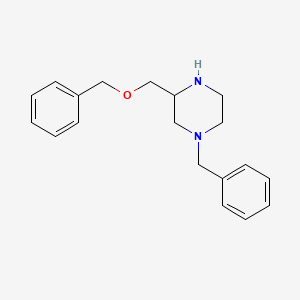
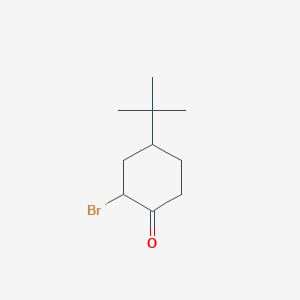
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)



![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B14749063.png)
